2,7-Dimethylanthracene
Description
Properties
IUPAC Name |
2,7-dimethylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-3-5-13-9-14-6-4-12(2)8-16(14)10-15(13)7-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDDCSMNZFPVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=CC(=C3)C)C=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228837 | |
| Record name | 2,7-Dimethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782-23-0 | |
| Record name | 2,7-Dimethylanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=782-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dimethylanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000782230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Dimethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dimethylanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylanthracene typically involves the alkylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is subjected to purification steps, including recrystallization and chromatography, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethylanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated and nitrated anthracene derivatives.
Scientific Research Applications
Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
2,7-Dimethylanthracene has shown potential as a material in the development of OLEDs due to its favorable electronic properties. The compound's ability to emit light efficiently when excited makes it suitable for use as an emissive layer in OLED devices. Research indicates that modifications to the anthracene structure can enhance its luminescent properties, leading to brighter and more efficient displays.
Case Study: Synthesis and Performance
A study demonstrated that incorporating this compound in OLED structures resulted in improved color purity and brightness compared to traditional materials. The synthesis involved the use of chemical vapor deposition techniques to create thin films of the compound that were then tested for electroluminescence. Results showed a significant increase in efficiency, highlighting its applicability in next-generation display technologies .
Photochemistry
Photocatalysis
The compound has been investigated for its role as a photocatalyst in various chemical reactions. Its ability to absorb UV light and facilitate electron transfer processes makes it valuable for applications such as organic synthesis and environmental remediation. Studies have indicated that this compound can effectively catalyze reactions under UV irradiation, leading to the formation of valuable organic compounds .
Data Table: Photocatalytic Activity Comparison
| Compound | Reaction Type | Efficiency (%) | Reference |
|---|---|---|---|
| This compound | Aldol condensation | 85 | |
| 9,10-Anthracenedione | Photodegradation | 70 | |
| 1,8-Dimethylanthracene | Oxidation reactions | 60 |
Material Science
Polymer Composites
In material science, this compound is utilized in the formulation of polymer composites due to its excellent thermal stability and mechanical properties. The incorporation of this compound into polymers enhances their strength and resistance to degradation, making them suitable for demanding applications such as aerospace and automotive components .
Case Study: Composite Development
Research conducted on polymer composites containing this compound revealed an increase in tensile strength by approximately 30% compared to standard polymer formulations. The study involved blending the compound with polycarbonate matrices using melt processing techniques, resulting in materials with superior performance characteristics .
Biological Applications
Anticancer Research
Emerging studies have explored the biological activity of this compound, particularly its potential as an anticancer agent. Preliminary results indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting avenues for further research into its pharmacological applications .
Mechanism of Action
The mechanism of action of 2,7-Dimethylanthracene involves its interaction with molecular targets through its aromatic ring system. It can undergo photophysical processes such as fluorescence and phosphorescence, making it useful in applications like bioimaging and photodynamic therapy. The compound can also react with singlet oxygen to form endoperoxides, which are used as chemical traps in biological systems .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Anthracene Derivatives
- Symmetry and Crystallinity: 9,10-Dimethylanthracene exhibits a planar structure due to symmetric substitution, facilitating π-π stacking in supramolecular arrangements .
- Thermal Stability : Thermogravimetric analyses of 9,10-dimethylanthracene reveal decomposition temperatures above 300°C, suggesting high thermal stability . Similar stability is expected for this compound.
Electronic and Photophysical Properties
The positions of methyl groups modulate frontier molecular orbitals (HOMO-LUMO gaps) and reactivity. DFT studies on 9,10-dimethylanthracene show HOMO and LUMO energies of -5.5 eV and -2.1 eV, respectively, with a narrow bandgap favoring charge transport . In contrast, this compound may exhibit a slightly wider bandgap due to reduced conjugation from asymmetric substitution.
Table 2: Photophysical and Electronic Properties
*Assumed based on analogous derivatives.
- Singlet Oxygen Reactivity : 9,10-Dimethylanthracene is widely employed as a singlet oxygen (¹O₂) probe due to its rapid 1,4-cycloaddition reaction, detectable via UV-Vis spectroscopy . The 2,7-isomer’s reactivity remains unexplored but may differ due to steric and electronic effects.
- Fluorescence Probes : The DMAX probe, incorporating 9,10-dimethylanthracene, demonstrates high sensitivity for ¹O₂ with a 53-fold improvement over earlier probes . Substitution at 2,7 positions could alter trapping efficiency and fluorescence quenching mechanisms.
Biological Activity
2,7-Dimethylanthracene (2,7-DMAN) is a polycyclic aromatic hydrocarbon (PAH) that has attracted attention due to its potential biological activities and implications in environmental toxicology. This article provides a comprehensive overview of the biological activity of 2,7-DMAN, including its effects on cellular mechanisms, developmental toxicity, and structure-activity relationships.
Chemical Structure and Properties
This compound is characterized by two methyl groups attached to the anthracene backbone at the 2 and 7 positions. Its chemical formula is , and it exhibits properties typical of PAHs, such as hydrophobicity and potential carcinogenicity.
Biological Activity Overview
1. Carcinogenic Potential
Research has indicated that 2,7-DMAN may possess carcinogenic properties. A study highlighted that alkylated PAHs, including 2,7-DMAN, can interfere with cellular processes critical for normal development. Specifically, it was found to induce cytochrome P450 1A (CYP1A) expression in certain contexts but not in others, suggesting a complex interaction with cellular signaling pathways .
2. Developmental Toxicity
In developmental studies, 2,7-DMAN exhibited adverse effects on tooth formation in mouse models. This was evidenced by its ability to disrupt the function of tooth-forming cells when exposed during critical developmental windows . The lack of CYP1A induction in these models suggests that its toxic effects might not be mediated through traditional metabolic activation pathways typically associated with PAHs.
3. Structure-Activity Relationships
The biological activity of 2,7-DMAN can be compared with other similar compounds to understand its toxicity better. For instance, structural modifications in PAHs often lead to changes in their biological activity. Research indicates that the position and number of substituents on the anthracene structure significantly influence its interaction with biological systems .
Case Study 1: Developmental Toxicity Assessment
In a controlled study assessing the developmental toxicity of various alkylated PAHs, including 2,7-DMAN:
- Objective: To evaluate the impact on tooth development.
- Method: NMRI mouse embryos were exposed to different concentrations of 2,7-DMAN.
- Findings: Significant disruptions in tooth formation were observed at higher concentrations without corresponding CYP1A induction.
Case Study 2: Comparative Analysis with Other PAHs
A comparative analysis was conducted on several PAHs to evaluate their biological impacts:
| Compound | CYP1A Induction | Developmental Toxicity | Observations |
|---|---|---|---|
| This compound | No | Yes | Disruption of tooth formation |
| 7,12-Dimethylbenz[a]anthracene | Yes | Yes | Strong carcinogenic potential |
| Phenanthrene | Yes | Moderate | Less severe than alkylated derivatives |
This table illustrates how different PAHs interact with biological systems uniquely based on their chemical structure.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 9,10-Dimethylanthracene derivatives, and how is purity validated?
- Methodological Answer : Common synthetic routes involve bromination or alkylation of anthracene precursors. For example, brominated derivatives like 2,3,6,7-tetrabromoanthracene are synthesized via electrophilic substitution, followed by methyl group introduction using organometallic reagents . Purity is validated via melting point analysis (182–184°C, lit.) and gas chromatography (GC) with HEPA-filtered systems to avoid contamination .
Q. How are fluorescence quantum yields (Φf) of 9,10-Dimethylanthracene measured experimentally?
- Methodological Answer : Fluorescence yields are determined using comparative actinometry. For example, Φf values (e.g., 0.9328 for DMeA) are calculated relative to standards like Rose Bengal, with corrections for solvent refractive index and instrument sensitivity. Discrepancies between experimental and calculated values may arise from pressure-dependent non-radiative decay processes, requiring temperature-controlled setups .
Q. What safety protocols are critical when handling 9,10-Dimethylanthracene in laboratory settings?
- Methodological Answer : Use Class I, Type B biological safety hoods for mixing/preparation, electrostatic charge prevention, and HEPA-filtered vacuums for cleanup. Personal protective equipment (PPE) includes flame-retardant suits, nitrile gloves, and eye protection. Contaminated gloves must be disposed of under hazardous waste regulations .
Advanced Research Questions
Q. How can 9,10-Dimethylanthracene be applied as a singlet oxygen (¹O₂) probe in biological systems?
- Methodological Answer : The compound’s dimethylanthracene moiety reacts rapidly with ¹O₂ to form endoperoxides, enabling fluorescence-based detection. For example, the probe DMAX (9-[2-(3-carboxy-9,10-dimethyl)anthryl]-6-hydroxy-3H-xanthen-3-one) exhibits a 53-fold sensitivity increase over earlier probes. Validation involves ¹H NMR to confirm adduct formation and fluorescence spectroscopy to quantify ¹O₂ .
Q. What experimental models are used to study the bioaccumulation kinetics of 9,10-Dimethylanthracene in aquatic organisms?
- Methodological Answer : Semi-static two-compartment kinetic models are applied. For abalone, parameters like uptake rate (K₁ = 4.9437 L·g⁻¹·d⁻¹), elimination rate (K₂ = 0.406 d⁻¹), and bioconcentration factor (BCF = 13.59) are derived from controlled exposure experiments. LC/MS analysis quantifies tissue concentrations, and half-life (t₁/₂ = 3.78 d) is calculated using first-order kinetics .
Q. How does solvent polarity affect the radiative and non-radiative decay pathways of 9,10-Dimethylanthracene?
- Methodological Answer : Solvent-dependent photophysical studies reveal that polar solvents enhance non-radiative decay via stabilization of charge-transfer states. Radiative rate coefficients (kr) are calculated using Strickler-Berg analysis, while pressure-dependent deviations in fluorescence lifetimes (e.g., in DMeA) are modeled using quantum mechanical corrections for vibronic coupling .
Q. What role does 9,10-Dimethylanthracene play in studying Diels–Alder reactions with fullerenes?
- Methodological Answer : The compound acts as a diene in Diels–Alder additions to fullerenes (e.g., C60). Reaction equilibria are studied via ¹H NMR, identifying mono- to tetrakis-adducts. Thermodynamic parameters (ΔH, ΔS) are derived using temperature-jump (T-Jump) methods, with equilibrium constants adjusted for encapsulated gases like H₂@C60 .
Contradictions & Resolutions
- Discrepancy in Fluorescence Data : Calculated Φf values for 9,10-Dimethylanthracene deviate from experimental results due to unaccounted non-radiative pathways. Resolution involves pressure-dependent lifetime measurements and computational modeling of vibronic coupling effects .
Key Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
